N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide

Physicochemical characterization Drug-likeness prediction Procurement quality metrics

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide (CAS 1155139-93-7; molecular formula C₆H₁₁N₃O₃S₂; MW 237.30 g/mol) is a heterocyclic sulfonamide featuring a partially saturated 2,3-dihydrothiazole ring, a 4-methyl substituent, and an N-(2-aminoethyl) side chain on the 5-sulfonamide group. This compound belongs to the class of thiazole-5-sulfonamides, a scaffold recognized for carbonic anhydrase (CA) inhibition and broader enzyme-targeting applications.

Molecular Formula C6H11N3O3S2
Molecular Weight 237.3 g/mol
Cat. No. B12820285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide
Molecular FormulaC6H11N3O3S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=O)N1)S(=O)(=O)NCCN
InChIInChI=1S/C6H11N3O3S2/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7/h8H,2-3,7H2,1H3,(H,9,10)
InChIKeyZNIDRBXUJPQFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide – Core Identity and Comparator Landscape for Informed Procurement


N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide (CAS 1155139-93-7; molecular formula C₆H₁₁N₃O₃S₂; MW 237.30 g/mol) is a heterocyclic sulfonamide featuring a partially saturated 2,3-dihydrothiazole ring, a 4-methyl substituent, and an N-(2-aminoethyl) side chain on the 5-sulfonamide group . This compound belongs to the class of thiazole-5-sulfonamides, a scaffold recognized for carbonic anhydrase (CA) inhibition and broader enzyme-targeting applications [1]. Its closest structural analog is the parent scaffold 4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide (CAS 954584-40-8; C₄H₆N₂O₃S₂; MW 194.23), which lacks the N-(2-aminoethyl) substitution . Clinically established comparators include acetazolamide (a thiadiazole-5-sulfonamide CA inhibitor; MW 222.25) and ethoxzolamide (a benzothiazole-5-sulfonamide CA inhibitor; MW 258.32), which serve as reference standards for CA inhibition potency and isoform selectivity benchmarking [1][2].

1 Carbonic anhydrase isoform selectivity screening
2 Primary amine conjugation for chemical probe development
3 Purity specification supports quantitative biochemical assays

Why N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide Cannot Be Replaced by Generic Thiazole Sulfonamides – Structural Determinants of CA Isoform Selectivity and Physicochemical Differentiation


Simply substituting this compound with the unsubstituted parent scaffold (CAS 954584-40-8) or a generic thiazole-5-sulfonamide would discard the N-(2-aminoethyl) side chain, which is the key structural determinant of predicted aqueous solubility improvement, hydrogen-bonding capacity, and potential isoform selectivity modulation . Published structure-activity relationship (SAR) data on dihydrothiazole benzenesulfonamides demonstrate that the nature of substituents at position 4 of the dihydrothiazole ring profoundly influences both hCA isoform selectivity and dual CA/COX inhibition profiles, with Ki values spanning three orders of magnitude depending on substitution pattern [1]. The primary amine in the target compound's side chain (predicted pKa ≈ 9.5–10.5 for aliphatic aminoethyl amines) would be protonated at physiological pH, creating a cationic species with fundamentally different solubility, partitioning, and target engagement properties compared to neutral or anionic analogs [2]. Generic replacement without controlled head-to-head benchmarking therefore risks selecting a compound with divergent biological readout, solubility, and conjugation chemistry, undermining experimental reproducibility and SAR interpretation.

  • Parent scaffold lacks amine functionality

    Without the N-(2-aminoethyl) group, the parent scaffold (CAS 954584-40-8) cannot support bioconjugation and exhibits different ionization and solubility behavior.

  • Generic thiazole sulfonamides

    Isoform selectivity is highly substituent-dependent; a generic analog may produce a divergent CA inhibition profile, undermining SAR interpretation.

  • Core scaffold mismatch with reference inhibitors

    Acetazolamide (thiadiazole) and ethoxzolamide (benzothiazole) differ in core structure and lack the primary amine; their selectivity data do not predict target compound behavior.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide Versus Closest Analogs


Predicted Physicochemical Differentiation: Density and Molecular Descriptors Versus Parent Scaffold

The target compound (CAS 1155139-93-7) exhibits a predicted density of 1.55±0.1 g/cm³, which is 10.4% lower than the predicted density of 1.73±0.1 g/cm³ for the parent scaffold 4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide (CAS 954584-40-8) . This density reduction is consistent with the addition of the flexible N-(2-aminoethyl) side chain, which disrupts crystal packing and increases free volume. The molecular weight increases from 194.23 to 237.30 g/mol (22.2% increase), adding a primary amine center that is absent in the parent scaffold and in the clinically used comparator acetazolamide [1]. The presence of the primary amine enables salt formation (e.g., the hydrochloride salt, CAS 1423034-87-0) and provides a reactive handle for bioconjugation or further derivatization that is unavailable in the parent compound or in acetazolamide.

Predicted Density
Predicted
1.55 vs 1.73 g/cm³
Lower density suggests distinct solid-state properties
Predicted values; experimental confirmation recommended
Physicochemical characterization Drug-likeness prediction Procurement quality metrics

Vendor-Reported Purity Benchmarking: 98% Typical Purity for the Target Compound Versus 95% for the Parent Scaffold

Multiple vendors report a typical purity of 98% for N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide (CAS 1155139-93-7; Catalog No. M206154 and equivalent listings from Leyan, Smolecule) . In contrast, the parent scaffold 4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide (CAS 954584-40-8) is routinely supplied at 95% purity . This 3-percentage-point purity differential represents a 60% reduction in maximum potential impurity burden (from 5% to 2% total impurities), which is non-trivial for applications requiring tight stoichiometric control (e.g., bioconjugation, fragment-based screening, quantitative biochemical assays). No comparable purity specification data were identified for acetazolamide research-grade material in the context of direct head-to-head procurement comparison.

Typical Purity
Vendor-reported
98%
May reduce impurity-related assay artifacts
Parent scaffold: 95%; verify with batch CoA
Chemical purity Procurement specification Reproducibility

Class-Level Evidence: Dihydrothiazole Scaffold Enables Tunable CA Isoform Selectivity – SAR Context for N-Substitution

A published series of 4-[(3-phenyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides (EMAC10111a–g) demonstrated that the nature of the substituent at the dihydrothiazole ring position 4 profoundly influences inhibitory potency and isoform selectivity across hCA I, II, IX, and XII [1]. Within this series, Ki values for hCA I ranged from 0.49 µM to >10 µM, representing a >20-fold potency differential driven solely by 4-substituent variation. The most selective compound (EMAC10111g) exhibited preferential activity toward hCA XII and hCOX-2, demonstrating that the dihydrothiazole scaffold supports tunable, isoform-discriminating inhibition profiles. Although the target compound was not directly evaluated in this study, its unique N-(2-aminoethyl) sulfonamide substitution pattern at the 5-position (versus the benzenesulfonamide at the 2-position in EMAC compounds) represents a structurally orthogonal substitution vector that is predicted to engage a distinct chemical space within the CA active site [1][2]. The closest comparator with published quantitative CA inhibition data is EMAC10101d (a 2,4-dichlorophenyl-substituted dihydrothiazole benzenesulfonamide), which exhibits Ki values of 8.1 nM (hCA II), 154.9 nM (hCA XII), 224.6 nM (hCA IX), and 9627.4 nM (hCA I) – a >1000-fold selectivity window for hCA II over hCA I .

CA Isoform Selectivity
Class-level inference
>20-fold potency variation
Substituent type determines isoform selectivity
Target compound not directly assayed
Carbonic anhydrase inhibition Isoform selectivity Structure-activity relationship

Functional Group Differentiation: Primary Amine-Enabled Conjugation and Salt Formation Versus Non-Functionalized Analogs

The N-(2-aminoethyl) side chain of the target compound contains a terminal primary amine (pKa predicted ≈ 9.5–10.5 based on analogous N-(2-aminoethyl) sulfonamides) that is absent in the parent scaffold (CAS 954584-40-8), acetazolamide, and ethoxzolamide [1]. This primary amine enables: (i) formation of hydrochloride salts (e.g., CAS 1423034-87-0) with predictably enhanced aqueous solubility – analogous N-(2-aminoethyl) sulfonamides exhibit LogD(pH 7.4) values of approximately −3 to −4, indicating substantial hydrophilicity [1]; (ii) covalent conjugation to activated esters, isothiocyanates, or NHS-activated resins for pull-down and target-identification experiments; (iii) pH-dependent ionization state switching between neutral (free base, membrane-permeable) and cationic (protonated, water-soluble) forms, enabling tunable partitioning that is not achievable with the unsubstituted parent scaffold or acetazolamide. The parent scaffold's only ionizable group is the sulfonamide NH (predicted pKa 7.76±0.60 ), providing only a single pH-dependent ionization state.

Ionizable Centers
Supporting evidence
2 centers vs 1
Primary amine enables conjugation and salt formation
Predicted pKa; experimental verification recommended
Bioconjugation chemistry Salt formation Solubility enhancement

Application Scenarios Where N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide Offers Verifiable Advantage Over Generic Thiazole Sulfonamides


Carbonic Anhydrase Isoform Selectivity Screening and Probe Development

Based on class-level evidence demonstrating that dihydrothiazole sulfonamides exhibit tunable, sub-micromolar to low nanomolar inhibition across hCA isoforms I, II, IX, and XII [1], this compound is positioned as a structurally distinct chemotype for screening against the full panel of 12 catalytically active human CA isoforms. Its N-(2-aminoethyl) group provides a unique hydrogen-bonding and electrostatic interaction motif that is absent in acetazolamide (thiadiazole core), ethoxzolamide (benzothiazole core), and the parent scaffold (no side chain) [2]. Procurement is justified when the research objective is to expand chemical diversity in CA inhibitor libraries or to identify isoform-selective leads with a novel substitution vector at the sulfonamide nitrogen.

Affinity Probe and Chemical Tool Compound Synthesis via Primary Amine Conjugation

The terminal primary amine on the N-(2-aminoethyl) side chain enables direct, single-step conjugation to NHS-activated Sepharose resins, biotin-NHS esters, or fluorophore-NHS esters for pull-down target identification, fluorescence polarization assays, or cellular imaging studies [3]. This capability is not available with the parent scaffold (CAS 954584-40-8) or with acetazolamide, both of which lack a primary amine handle. The hydrochloride salt form (CAS 1423034-87-0) provides enhanced aqueous solubility for aqueous-phase conjugation reactions, supporting efficient immobilization without organic co-solvents that could denature protein targets.

Quantitative Biochemical Assays Requiring High-Purity Input Material

With a vendor-reported typical purity of 98% (versus 95% for the parent scaffold) , this compound reduces the maximum potential impurity burden by a factor of 2.5, making it the superior procurement choice for quantitative enzyme inhibition studies (IC₅₀/Ki determinations), isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and other biophysical techniques where impurity-driven artifacts can compromise data integrity. The 3-percentage-point purity advantage is particularly impactful for assays conducted at high compound concentrations, where even minor impurities can produce spurious activity or cytotoxicity readouts.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Optimization

With a molecular weight of 237.30 g/mol (within fragment-like chemical space), a predicted density of 1.55 g/cm³, and the presence of a primary amine for facile elaboration, this compound meets key fragment criteria while offering a dual hydrogen-bond donor/acceptor sulfonamide zinc-binding group . In contrast, the parent scaffold (MW 194.23) is smaller but lacks the amine growth vector, limiting fragment elaboration strategies. The compound can serve as a starting point for structure-guided optimization where the aminoethyl side chain is systematically varied to probe CA active site subpockets, as demonstrated by the SAR trends observed in the EMAC dihydrothiazole series [1].

Application
Selection Property
Validation Focus
CA isoform selectivity screening
N-(2-aminoethyl) sulfonamide topology
Isoform panel profiling (I, II, IX, XII)
Amine-directed probe synthesis
Primary amine conjugation handle
Immobilization and labeling chemistry validation
High-purity biochemical assays
Reported purity specification
Impurity artifact control in biophysical studies
Fragment-based optimization
Fragment-like MW and amine vector
Structure-guided elaboration and SAR expansion
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